1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide
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Overview
Description
1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide is a chemical compound with the molecular formula C5H10O4S. It is a colorless liquid that plays a significant role in various industrial and scientific applications. This compound is known for its unique structure, which includes a dioxathiolane ring with a propyl group and two dioxide groups.
Preparation Methods
The synthesis of 1,3,2-dioxathiolane, 4-propyl-, 2,2-dioxide typically involves the reaction of 1,2-pentanediol with sulfur dioxide. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Reaction Setup: The reaction is set up in a suitable solvent, such as dichloromethane, under an inert atmosphere.
Addition of Reagents: 1,2-pentanediol is added to the reaction mixture, followed by the slow addition of sulfur dioxide.
Reaction Conditions: The reaction is maintained at a low temperature (around 0-5°C) to control the exothermic nature of the reaction.
Purification: The product is purified using standard techniques such as distillation or recrystallization to obtain the desired compound with high purity
Chemical Reactions Analysis
1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the dioxide groups to sulfide groups using reducing agents like lithium aluminum hydride.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form the corresponding diol and sulfur dioxide
Scientific Research Applications
1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Battery Technology: The compound is used as an electrolyte additive in lithium-ion batteries to improve their performance and lifespan.
Material Science: It is employed in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Biological Studies: The compound is used in biochemical research to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1,3,2-dioxathiolane, 4-propyl-, 2,2-dioxide involves its interaction with molecular targets through its reactive functional groups. In battery applications, the compound modifies the solvation structure of lithium ions, optimizing the solid-electrolyte interphase (SEI) and reducing the energy barrier for lithium deposition . This results in improved battery performance and reduced formation of "dead lithium" .
Comparison with Similar Compounds
1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide can be compared with other similar compounds such as:
Ethylene Sulfate: Similar in structure but lacks the propyl group, making it less versatile in certain applications.
Vinylene Carbonate: Used as an electrolyte additive in batteries but has different electrochemical properties.
1,3,2-Dioxathiolane, 2,2-dioxide: Lacks the propyl group, which affects its reactivity and application scope.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
4-propyl-1,3,2-dioxathiolane 2,2-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-2-3-5-4-8-10(6,7)9-5/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTRGXMFFGBWFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COS(=O)(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476327 |
Source
|
Record name | 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165108-64-5 |
Source
|
Record name | 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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